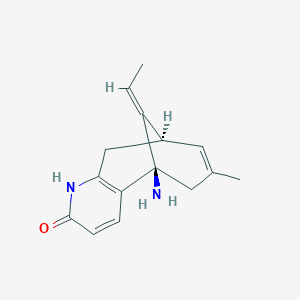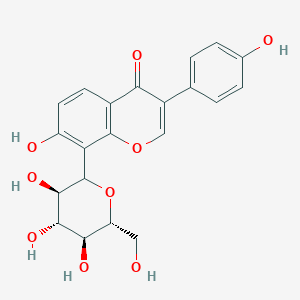
CARMINIC ACID
Vue d'ensemble
Description
C.I. Natural Red 4: , also known as carmine or cochineal, is a dark red dye derived from the dried and crushed bodies of female cochineal insects (Dactylopius coccus). This compound has been used for centuries as a natural colorant in textiles, cosmetics, and food products. It is known for its vibrant red hue and its ability to produce a range of red shades depending on the pH of the solution it is in .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : C.I. Natural Red 4 is primarily obtained from the cochineal insect. The process involves harvesting the insects, drying them, and then extracting the carminic acid, which is the primary component of the dye. The extraction is typically done using hot water or an alcohol solution. The this compound is then precipitated using aluminum or calcium salts to form the carmine dye .
Industrial Production Methods: : In industrial settings, the production of C.I. Natural Red 4 involves large-scale farming of cochineal insects. The insects are harvested, dried, and then processed to extract the this compound. The extracted this compound is then purified and converted into the carmine dye through precipitation with aluminum or calcium salts. This process ensures a consistent and high-quality dye product .
Analyse Des Réactions Chimiques
Types of Reactions: : C.I. Natural Red 4 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to produce different shades of red and purple.
Reduction: Reduction reactions can alter the color intensity and stability of the dye.
Substitution: The dye can undergo substitution reactions where different functional groups are introduced to modify its properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, zinc dust.
Substitution reagents: Various organic acids and bases.
Major Products: : The major products formed from these reactions include different shades of red and purple dyes, each with unique properties and applications .
Applications De Recherche Scientifique
C.I. Natural Red 4 has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator due to its color-changing properties in different pH environments.
Biology: Employed in histological staining to highlight specific structures in biological tissues.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Widely used as a colorant in food, cosmetics, and textiles.
Mécanisme D'action
The mechanism by which C.I. Natural Red 4 exerts its effects involves its interaction with various molecular targets. The dye binds to proteins and other biomolecules, altering their structure and function. This binding can lead to changes in cellular processes, such as enzyme activity and gene expression. The exact pathways involved depend on the specific application and the environment in which the dye is used .
Comparaison Avec Des Composés Similaires
C.I. Natural Red 4 is unique among natural dyes due to its vibrant red color and stability. Similar compounds include:
C.I. Natural Red 3: Also known as carminic acid, it is a precursor to C.I. Natural Red 4 and has similar properties but is less stable.
C.I. Natural Red 5: Another natural dye with a slightly different shade of red and different stability properties.
C.I. Natural Red 6: A synthetic dye with similar color properties but different chemical stability and reactivity.
C.I. Natural Red 4 stands out due to its historical significance, natural origin, and versatility in various applications.
Propriétés
IUPAC Name |
3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQLVPJVXFOQEV-NGOCYOHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red crystals in methanol; bright red powder; deep red color in water; [HSDB] | |
| Record name | Carmine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1870 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1390-65-4 | |
| Record name | Carmine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-Bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B7782721.png)



![sodium;(2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7782757.png)


![1-(4-methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B7782774.png)
![(2S)-4-methylsulfanyl-2-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoic acid](/img/structure/B7782778.png)

![(2S,3R,4R,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3S,5R,6S)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B7782803.png)
![3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoic acid](/img/structure/B7782814.png)

